[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound characterized by the presence of bromine atoms and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a phenol derivative to introduce bromine atoms at specific positions on the aromatic ring.
Etherification: The brominated phenol is then reacted with an appropriate alkyl halide to form the phenoxymethyl ether.
Carbamate Formation: The final step involves the reaction of the phenoxymethyl ether with tert-butyl isocyanate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate ester.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Scientific Research Applications
[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atoms and carbamate ester functional group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-Bromo-1-(4-chloro-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
- [2-Bromo-1-(4-fluoro-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
- [2-Bromo-1-(4-methyl-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[1-bromo-3-(4-bromophenoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO3/c1-14(2,3)20-13(18)17-11(8-15)9-19-12-6-4-10(16)5-7-12/h4-7,11H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFORNOQEFLJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=C(C=C1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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